
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.
作用机制
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as a covalent inhibitor of BTK, which is a key protein in B cell signaling. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide irreversibly binds to Cys481 in the active site of BTK, leading to the inhibition of its activity and subsequent suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In preclinical studies, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation and proliferation of B cells, leading to the suppression of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have an acceptable safety profile, with no significant adverse events reported in clinical trials.
实验室实验的优点和局限性
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for BTK, which allows for the specific inhibition of B cell signaling. Another advantage is its irreversible binding to BTK, which provides sustained inhibition of its activity. However, one limitation is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can lead to unintended consequences.
未来方向
There are several future directions for N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other therapies for the treatment of various diseases. Additionally, the use of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in personalized medicine, based on the genetic profile of the patient, is also a promising future direction. Finally, the investigation of the long-term safety and efficacy of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in clinical trials is essential for its potential therapeutic applications.
In conclusion, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of BTK, which plays a crucial role in B cell signaling. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has various advantages and limitations for lab experiments, and its future directions involve the development of more potent and selective BTK inhibitors, investigation in combination with other therapies, personalized medicine, and long-term safety and efficacy in clinical trials.
合成方法
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 2-chloro-5-nitroanisole with methylsulfonyl chloride to form 2-chloro-5-(methylsulfonyl)nitrobenzene. The resulting compound is then reacted with N-methylglycine to form N-methyl-N-(2-chloro-5-(methylsulfonyl)phenyl)glycine. The final step involves the reaction of N-methyl-N-(2-chloro-5-(methylsulfonyl)phenyl)glycine with 5-chloro-2-methoxyaniline to form N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of BTK, a protein that plays a crucial role in B cell signaling. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial for the treatment of B cell malignancies and autoimmune disorders.
属性
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-13-11(15)7-14(19(3,16)17)9-6-8(12)4-5-10(9)18-2/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIBCDEEBPDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methoxyphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

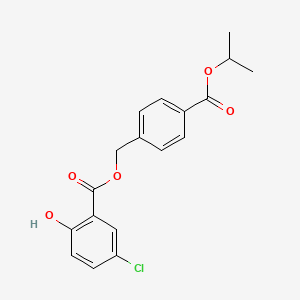
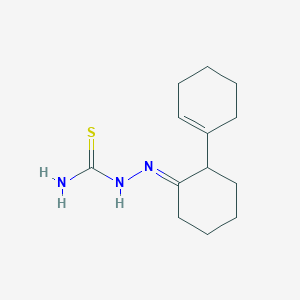
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
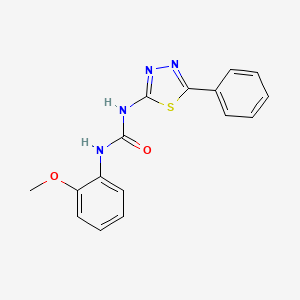
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
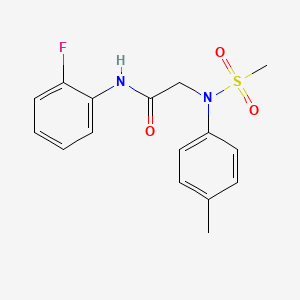
![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)

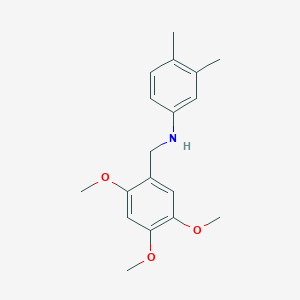


![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)